Home > Products > Screening Compounds P127426 > 7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione -

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-4286322
CAS Number:
Molecular Formula: C11H17N5O3
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Phosphodiesterase inhibition: Xanthine derivatives are known to inhibit phosphodiesterases (PDEs), enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP. This inhibition leads to increased intracellular levels of these signaling molecules, resulting in bronchodilation and vasodilation. []
  • Adenosine receptor antagonism: Some xanthines act as adenosine receptor antagonists. Adenosine receptors play roles in various physiological processes, including neurotransmission and inflammation. Antagonizing these receptors could contribute to bronchodilatory and anti-inflammatory effects. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) / Linagliptin

Compound Description: BI 1356, also known as Linagliptin, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [, ] This makes BI 1356 a potential once-daily treatment for type 2 diabetes. [, ] Studies show that it effectively lowers HbA1c levels and increases active GLP-1 levels in the systemic circulation, contributing to improved glycemic control. [, , ]

L-97-1

Compound Description: L-97-1 is a water-soluble, small molecule A1 adenosine receptor (AR) antagonist. [] It demonstrates significant reduction in both early and late phase allergic responses to house dust mite in rabbit models of asthma. [] L-97-1 exhibits strong affinity for human A1 ARs and does not inhibit human phosphodiesterase enzymes II, III, IV, or V. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist. [, , ] It has been shown to attenuate MPTP-induced dopamine loss and transporter reduction in a Parkinson's disease model. [] Additionally, SCH 58261 inhibits the development of sensitized responses to L-DOPA, suggesting potential in reducing L-DOPA-induced dyskinesia in Parkinson's disease. []

3,7-Dimethyl-1-propargylxanthine (DMPX)

Compound Description: DMPX is an adenosine A2A receptor antagonist. [] It has been shown to attenuate MPTP-induced dopamine loss and transporter reduction in a Parkinson's disease model. []

(E)-1,3-Diethyl-8-(KW-6002)-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002) / Istradefylline

Compound Description: KW-6002, also known as Istradefylline, is a selective adenosine A2A receptor antagonist. [, , , , , ] It has been shown to attenuate MPTP-induced dopamine loss and transporter reduction in a Parkinson's disease model. [] In MPTP-treated marmosets, KW-6002 increases locomotor activity, potentially by antagonizing adenosine A2A receptors in the basal ganglia. [] Furthermore, KW-6002 potentiates the reinforcing effects of THC, suggesting a role for postsynaptic A2A receptors in cannabinoid reward. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. [, , , ] Unlike the A2A antagonist KW-6002, DPCPX does not influence locomotion in MPTP-treated marmosets, indicating a distinct mechanism of action. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a potent, selective, and orally active dual antagonist of both adenosine A1 and A2A receptors. [] It demonstrates efficacy in various animal models of Parkinson’s disease, improving motor impairments and exhibiting neuroprotective effects. [] Moreover, ASP5854 enhances cognitive function, likely through its A1 receptor antagonism. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (ZM241385)

Compound Description: ZM241385 is a selective adenosine A2A receptor antagonist. [] It has been reported to display differential binding to atypical and typical A2A adenosine receptors. []

Butyl -9-methyl-8-(2H-1,2,3-triazol 2-yl)-9H-purin-6-xylamine (ST1535)

Compound Description: ST1535 is an adenosine A2A receptor antagonist. [] It demonstrates a higher affinity for adenosine A2A receptors in the striatum compared to the hippocampus. [] ST1535 is suggested to preferentially target atypical adenosine A2A binding sites. []

8-(3-Chlorostyryl)-caffeine (CSC)

Compound Description: CSC is an adenosine A2A receptor antagonist. [] It is suggested to pharmacologically isolate atypical adenosine A2A binding sites. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, a derivative of 7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione, exhibits electrocardiographic, antiarrhythmic, and hypotensive activity. [] Additionally, it displays weak affinity for both alpha1 and alpha2-adrenoreceptors. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, an 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, demonstrates strong prophylactic antiarrhythmic activity. []

8-Benzylamino-7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, another 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, exhibits hypotensive activity. []

8-(Pyridin-2-yl-methylamino)-7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, another 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, also exhibits hypotensive activity. []

3-Methyl-1H-purine-2,6-dione Derivative C-11

Compound Description: C-11 is a 3-methyl-1H-purine-2,6-dione derivative investigated for its potential anti-obesity effects. []

R(+)-(8-[( 1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione (SDZ MKS 492)

Compound Description: SDZ MKS 492 is a xanthine derivative that demonstrates relaxant effects on airway smooth muscle. [] It can inhibit or reverse bronchospasm in guinea pig models, potentially by influencing airway hyperreactivity and reducing the influx of inflammatory cells. []

1-Methyl-3-isobutyl-8-[2-ethyl 1-(4-diphenylmethylpiperazinyl)]- 3,7-dihydro(1H)purine-2,6-dione (S 9795)

Compound Description: S 9795 is a xanthine derivative with antiasthmatic properties in animal models. [] Unlike theophylline and IBMX, which potentiate glucose-induced insulin release, S 9795 inhibits this process. [] It is suggested to achieve this effect by blocking glucose-stimulated calcium influx into pancreatic beta cells. []

Properties

Product Name

7-{2-[(2-Methoxyethyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

7-[2-(2-methoxyethylamino)ethyl]-3-methylpurine-2,6-dione

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C11H17N5O3/c1-15-9-8(10(17)14-11(15)18)16(7-13-9)5-3-12-4-6-19-2/h7,12H,3-6H2,1-2H3,(H,14,17,18)

InChI Key

DDPBRDUFSUHSTO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNCCOC

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.